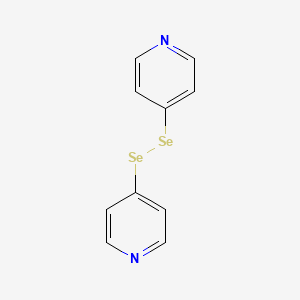

1,2-Di(pyridin-4-yl)diselane

Description

Properties

Molecular Formula |

C10H8N2Se2 |

|---|---|

Molecular Weight |

314.1 g/mol |

IUPAC Name |

4-(pyridin-4-yldiselanyl)pyridine |

InChI |

InChI=1S/C10H8N2Se2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H |

InChI Key |

WXWKXOOCZMFMAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1[Se][Se]C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 1,2 Di Pyridin 4 Yl Diselane

Strategies for the Formation of Diaryl Diselane Linkages

The construction of the Se-Se bond in diaryl diselenides can be achieved through several strategic approaches, primarily categorized as reductive coupling, oxidative dimerization, and syntheses from specific precursors.

Reductive Coupling Approaches

Reductive coupling methods typically involve the reduction of a suitable selenium-containing precursor to generate a selenolate anion, which is then coupled to form the diselenide. A common strategy involves the reduction of diaryl diselenides to aryl selenols, which can then be re-oxidized, though this is more relevant to the reverse reaction. researchgate.net More direct reductive coupling approaches can be seen in reactions where a selenium source is reduced in the presence of an aryl halide.

For instance, the synthesis of diaryl diselenides can be achieved through the reductive insertion of selenium into certain organic molecules. researchgate.net While not a direct coupling of two aryl groups, methods involving the in-situ generation of selenolates from precursors like selenocyanates using reducing agents such as sodium borohydride (B1222165), followed by air oxidation, represent a form of reductive pathway to diselenides. researchgate.netmdpi.com Another approach involves the reductive coupling of arylsulfonyl chlorides using reagents like triphenylphosphine (B44618) to yield disulfides, a method that highlights the principles applicable to diselenide synthesis. mdpi.com

A notable example of reductive coupling involves the use of elemental selenium and a reducing agent in the presence of an aryl halide. For instance, disodium (B8443419) diselenide (Na₂Se₂), generated in situ by reducing selenium powder with sodium borohydride, can react with bromo-functionalized precursors to form the diselenide linkage. mdpi.com

Table 1: Examples of Reductive Coupling Approaches for Diaryl Diselenides

| Precursor | Reducing Agent | Coupling Conditions | Product | Reference |

| 6-Bromohexanoic acid | NaBH₄/Se | Aqueous THF, room temp. | 6,6'-(1,2-diselanediyl)dihexanoic acid | mdpi.com |

| Aryl methyl ketones | Zinc | Not specified | Diaryl 1,2-dicarbonyl compounds | nih.gov |

This table illustrates general principles of reductive coupling that can be conceptually applied to the synthesis of diaryl diselenides.

Oxidative Dimerization Routes

Oxidative dimerization is a powerful method for forming Se-Se bonds, typically starting from aryl selenols or their corresponding selenolates. These precursors are readily oxidized by mild oxidizing agents, including air (oxygen), to form the diselenide linkage. researchgate.net The high susceptibility of selenols to oxidation makes this a very common and often spontaneous process. researchgate.net

Another oxidative approach involves the dimerization of organometallic intermediates. For example, 1,3-bis(silyl enol ethers) can undergo oxidative dimerization in the presence of titanium tetrachloride (TiCl₄). core.ac.uk While this specific example leads to a carbon-carbon bond, the principle of oxidative coupling of organometallic species is a key concept in synthesis. The oxidative dimerization of 8-methoxynaphthalen-1-ol using ammonium (B1175870) metapervanadate to yield natural products like daldinol (B1247253) and nodulisporin A further illustrates this strategy. nih.gov In the context of heterocycles, the oxidative dimerization of 2-phenylpyridine (B120327) has been achieved using a cobalt catalyst with an oxidant. chim.it

Precursor-Based Syntheses (e.g., from selenocyanates, halo-pyridines)

The synthesis of diaryl diselenides from readily available precursors like selenocyanates and halo-pyridines is a versatile and widely used strategy.

From Selenocyanates: Aryl selenocyanates are stable and easy-to-handle precursors for diselenides. They can be converted to the corresponding diselenides through reduction. For example, the use of reducing agents like Rongalite (sodium hydroxymethanesulfinate) can quantitatively and selectively produce diselenides from alkyl, aryl, and benzyl (B1604629) selenocyanates. researchgate.net This method is compatible with various functional groups. researchgate.net Another approach involves the reaction of potassium selenocyanate (B1200272) (KSeCN) with diaryliodonium salts, which can lead to the formation of symmetrical diselenides under certain conditions. chemrxiv.org

From Halo-pyridines: Halo-pyridines, particularly iodo- and bromo-pyridines, are common starting materials for introducing the pyridyl moiety. The synthesis of 1,2-di(pyridin-3-yl)diselane has been reported from the corresponding arylboronic acid and selenium, which can be conceptually extended from a halo-pyridine precursor via a boronic acid intermediate. rsc.org The reaction of halo-pyridines with a selenium source in the presence of a transition metal catalyst is a key strategy for forming the C-Se bond, which can then lead to the diselenide.

Development of Novel Synthetic Pathways for 1,2-Di(pyridin-4-yl)diselane

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of diaryl diselenides, including transition metal-catalyzed reactions and electrosynthesis.

Transition Metal-Catalyzed Coupling Reactions

Transition metals such as copper, nickel, and palladium play a crucial role in catalyzing the formation of C-Se bonds, which is a key step in the synthesis of diaryl diselenides from aryl halides.

Copper-catalyzed reactions are particularly common. For instance, the reaction of aryl iodides with diphenyl diselenide can be catalyzed by copper to form unsymmetrical diaryl selenides. rsc.org A three-component reaction involving a nitro-heterocycle, an aryl iodide, and selenium powder catalyzed by copper bromide has been developed to synthesize unsymmetrical diaryl selenides. rsc.org Silver has also been used to catalyze the direct selanylation of indoles with diphenyl diselenide. rsc.org

Nickel-catalyzed reductive cross-coupling reactions have been explored for the synthesis of biaryls from diaryl disulfides and aryl bromides, proceeding through C-S bond cleavage. rsc.org Similar principles can be applied to diselenide chemistry. An electrochemical nickel-catalyzed synthesis of unsymmetrical diorganyl selanes from diaryl diselenides and aryl iodides has been reported, demonstrating the utility of nickel in forming C-Se bonds with pyridyl derivatives being suitable substrates. nih.govmdpi.comresearchgate.net

The synthesis of various substituted pyridines is often achieved through transition-metal-catalyzed cycloaddition reactions, which can generate the core heterocyclic structure to which a selenium moiety can be attached. scilit.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Selenide (B1212193)/Diselenide Synthesis

| Catalyst | Reactants | Product Type | Reference |

| CuBr | Nitro-heterocycle, Aryl iodide, Se powder | Unsymmetrical diaryl selenide | rsc.org |

| Ni(acac)₂/Bipyridine (electrochemical) | Diaryl diselane, Aryl iodide (including pyridyl iodides) | Unsymmetrical diorganyl selane | nih.govmdpi.comresearchgate.net |

| Ag₂SO₄ | Indole, Diphenyl diselenide | 3-Selanylindole | rsc.org |

| Ru-catalyst (electrochemical) | Carbamates/Naphthols, Internal alkynes | Annulated heterocycles | cardiff.ac.uk |

Electro-Oxidative Synthesis Methodologies

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by avoiding harsh reagents. Electro-oxidative synthesis has been successfully applied to the C-H selenylation of various heterocycles.

An electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones with various diaryl diselenides, including 1,2-di(pyridin-2-yl)diselane, has been developed. mdpi.comnih.gov This method demonstrates that the diselenide can be activated electrochemically to react with a C-H bond of another heterocycle. The proposed mechanism involves the single-electron oxidation of both the substrate and the diaryl diselenide. mdpi.com This approach highlights the feasibility of using electrochemical methods to functionalize pyridyl-containing compounds.

The general concept of electrochemical cross-electrophile coupling (eXEC) has been used for the synthesis of unsymmetrical selanes, where electron transfer generates selanyl (B1231334) radicals that can be trapped by a nickel catalyst and react with aryl iodides. mdpi.comresearchgate.net This demonstrates the power of electrochemistry to generate reactive selenium species under mild conditions.

Green Chemistry Approaches in Diselane Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of organoselenium compounds, including diaryl diselenides. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions.

Several innovative, eco-friendly methods have been developed that are applicable to the synthesis of pyridyl diselenides. One notable strategy involves the use of copper(II) oxide (CuO) nanopowder as a recyclable catalyst in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIM-BF4). sci-hub.sersc.org This system efficiently catalyzes the cross-coupling of aryl halides with diaryl diselenides, offering a clean and ligand-free methodology. sci-hub.sersc.org The use of an ionic liquid as the solvent is advantageous due to its recyclability, which minimizes waste generation. sci-hub.sersc.org

Electrochemical synthesis represents another powerful green strategy, as it avoids the need for chemical oxidants and other stoichiometric additives. A paired electrolysis method has been developed for the functionalization of diaryl diselenides, utilizing simple graphite (B72142) and platinum electrodes. mdpi.com This process operates under mild, room-temperature conditions and is energy-efficient, offering a clean route for Se-CN bond formation from diselenides. mdpi.com

Furthermore, reactions performed in water as a solvent are highly desirable from a green chemistry perspective. An iodine-catalyzed oxidative C-H selenation of alkenes with diaryl diselenides has been successfully demonstrated in water. bohrium.com This method employs hydrogen peroxide (H₂O₂), a green oxidant that produces water as its only byproduct, and boasts excellent green metrics, including high atom economy and low E-factor (environmental factor). bohrium.com The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and benign solvent has also been reported for the synthesis of bis(2-pyridyl) diselenide derivatives from reduced selenium species and 2-chloropyridines, a method that is applicable to the synthesis of other isomers. researchgate.net

Interactive Data Table: Comparison of Green Synthetic Methods for Diaryl Diselenides

| Method | Catalyst / Mediator | Oxidant / Reagent | Solvent | Key Advantages | Reference |

| Nanocatalysis | CuO Nanopowder | Base (e.g., KOH) | Ionic Liquid (BMIM-BF4) | Recyclable catalyst and solvent; ligand-free. | sci-hub.sersc.org |

| Electrosynthesis | Graphite (anode), Platinum (cathode) | Electric Current | Acetonitrile (MeCN) | Additive- and chemical oxidant-free; mild conditions. | mdpi.com |

| Aqueous Catalysis | Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | Use of green oxidant and solvent; high atom economy. | bohrium.com |

| Benign Solvent | p-Toluenesulfonic acid (p-TSOH) | Sodium Borohydride (NaBH₄) | PEG-400 | Recyclable, non-toxic solvent. | researchgate.net |

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. The formation of the Se-Se bond in diaryl diselenides can proceed through several distinct pathways, primarily categorized as radical or ionic/concerted mechanisms, depending on the reaction conditions and reagents employed.

Radical mechanisms are central to many diselenide formation and reaction pathways, often initiated by heat or light. The relatively weak Se-Se bond in a diaryl diselenide can undergo homolytic cleavage to generate two arylselenyl radicals (ArSe•). nih.gov This process is a key step in many synthetic transformations where diaryl diselenides act as radical reservoirs.

Experimental evidence strongly supports the existence of these radical pathways. For instance, in the reaction of hexacyclohexyldilead with diphenyl diselenide, the formation of the product was inhibited by the addition of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a well-known radical scavenger. nih.gov This indicates that the reaction proceeds via a radical intermediate. The initial step is the light-induced generation of a cyclohexyl radical, which is then trapped by the diphenyl diselenide. nih.gov The high carbon-radical-capturing ability of diselenides makes them effective in such processes. nih.gov

Photochemical methods explicitly leverage this tendency. In one study, near-UV light irradiation of a triarylbismuthine was used to generate an aryl radical, which was subsequently captured by a diaryl diselenide to produce an unsymmetrical selenide and a seleno radical (Ar'Se•). beilstein-journals.org This seleno radical can then dimerize to reform the symmetrical diselenide, highlighting the reversible nature of Se-Se bond homolysis. beilstein-journals.org Mechanistic studies of metal-free syntheses of diaryl diselenides from boronic acids and elemental selenium also suggest the involvement of a radical pathway. researchgate.netthieme-connect.com The generation of diaryl diselenide radical cations has also been observed and studied using EPR and diffuse reflectance spectroscopy, further confirming the accessibility of radical species from diselenide precursors. acs.org

The general scheme for radical formation is as follows:

Ar-Se-Se-Ar ->[Heat or Light (hν)]-> 2 Ar-Se•

These highly reactive arylselenyl radicals can then participate in various propagation steps, including dimerization to reform the diselenide or reaction with other species in the medium.

Besides radical pathways, the formation and transformation of diaryl diselenides can occur through mechanisms involving ionic intermediates, ligand exchange, and disproportionation, often involving hypervalent selenium species.

Ligand exchange and disproportionation reactions have been observed in organotellurium chemistry, with evidence suggesting that analogous processes occur for selenium. For example, tetraaryl selenuranes have been proposed as hypervalent intermediates in ligand coupling reactions. researchgate.net

A well-documented example of a disproportionation reaction leading to a diselenide is found in the catalytic cycle of ebselen (B1671040), a selenium-containing antioxidant. mdpi.com In the presence of thiols like glutathione (B108866), ebselen is converted to a selenenyl sulfide (B99878) intermediate. This intermediate can then rapidly disproportionate to yield the corresponding diaryl diselenide and a disulfide. mdpi.com This reaction is a critical pathway in the metabolism and antioxidant activity of many organoselenium compounds.

The disproportionation of a selenenyl sulfide can be represented as:

2 Ar-Se-SR -> Ar-Se-Se-Ar + RS-SR

This process is often catalyzed by the presence of both a thiol and a base. mdpi.com

Other mechanisms involve the reaction of a diselenide with a nucleophile or electrophile. For instance, a proposed mechanism for the dehydrogenative coupling of P(O)-H compounds catalyzed by diaryl diselenides involves an initial reaction to form an R₂P(O)-SeAr intermediate and an arylselenol (ArSeH). nsf.gov The selenol is then re-oxidized in the presence of air to regenerate the diselenide catalyst, completing the cycle. This initial step represents a cleavage of the Se-Se bond that is distinct from homolytic radical formation. Similarly, the cleavage of the Se-Se bond by a base to generate a nucleophilic selenolate species (ArSe⁻) is a key step in copper-catalyzed cross-coupling reactions for the synthesis of unsymmetrical selenides. rsc.org This selenolate anion is a potent nucleophile that drives subsequent C-Se bond formation. Reductive cleavage of the diselenide bond by reagents like sodium borohydride also generates selenolates, which are then used in nucleophilic substitution reactions to produce a variety of organoselenium compounds. mdpi.com These processes, while not direct formation mechanisms themselves, illustrate the non-radical pathways through which the Se-Se bond can be cleaved and subsequently reformed.

Advanced Structural Characterization and Spectroscopic Elucidation of 1,2 Di Pyridin 4 Yl Diselane

Single Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure for 1,2-Di(pyridin-4-yl)diselane is not publicly available in crystallographic databases, its structural parameters can be reliably inferred from computational modeling and comparison with closely related, structurally characterized compounds. Density Functional Theory (DFT) calculations, a powerful tool for predicting molecular geometries, provide a robust framework for this analysis.

Molecular Conformation and Torsion Angles

The torsion angles involving the pyridyl rings and the diselenide bridge (C-C-Se-Se) are also crucial in defining the molecule's three-dimensional orientation. These angles determine the relative positioning of the nitrogen atoms, which in turn influences the compound's coordination properties and the formation of intermolecular interactions.

| Torsion Angle | Predicted Value (°) |

| C(pyridyl)-Se-Se-C(pyridyl) | ~85 |

| C(pyridyl)-C(pyridyl)-Se-Se | Variable, dependent on crystal packing |

Intermolecular Interactions and Packing Arrangements in the Solid State

In the solid state, molecules of 1,2-Di(pyridin-4-yl)diselane are expected to arrange themselves to maximize stabilizing intermolecular forces. The primary interactions anticipated are hydrogen bonds involving the nitrogen atoms of the pyridyl rings and hydrogen atoms of neighboring molecules. Additionally, π-π stacking interactions between the aromatic pyridyl rings are likely to play a significant role in the crystal packing. These non-covalent interactions lead to the formation of extended one-, two-, or three-dimensional supramolecular networks. The specific nature of these packing arrangements will be influenced by the crystallization conditions.

Analysis of Se-Se and Se-C Bond Distances and Angles

Based on DFT calculations and data from analogous compounds, the covalent bond lengths and angles within the 1,2-Di(pyridin-4-yl)diselane molecule can be accurately predicted. The diselenide bond (Se-Se) is a key feature, and its length is indicative of its strength. The Se-C bonds connect the diselenide bridge to the pyridyl rings.

| Bond | Predicted Length (Å) |

| Se-Se | ~2.36 |

| Se-C | ~1.93 |

| Angle | Predicted Value (°) |

| C-Se-Se | ~99 |

| Se-C-C(pyridyl) | ~120 |

Vibrational Spectroscopy for Bond Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the bonding and functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Stretching

The IR spectrum of 1,2-Di(pyridin-4-yl)diselane is expected to be dominated by vibrational modes associated with the pyridyl rings. Characteristic bands for C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations of the aromatic ring will be present. While the Se-C stretching vibration is IR active, it is typically weak and may be difficult to assign definitively in a complex spectrum.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Pyridyl C-H Stretch | 3100-3000 |

| Pyridyl Ring C=C, C=N Stretch | 1600-1400 |

| Pyridyl C-H In-plane Bend | 1300-1000 |

| Pyridyl C-H Out-of-plane Bend | 900-650 |

Raman Spectroscopy for Diselenide Linkage Characterization

Raman spectroscopy is a particularly powerful technique for characterizing the diselenide linkage. The Se-Se stretching vibration gives rise to a strong and characteristic Raman signal, which is often found in the low-frequency region of the spectrum. For dialkyl diselenides, this band typically appears around 286 cm⁻¹ nih.gov. The observation of a strong peak in this region for 1,2-Di(pyridin-4-yl)diselane would provide direct evidence for the integrity of the diselenide bond. The Se-C stretching vibration is also Raman active and is expected to appear in the range of 500-600 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Se-Se Stretch | ~286 nih.gov |

| Se-C Stretch | 500-600 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

The structural integrity and dynamic behavior of 1,2-Di(pyridin-4-yl)diselane in solution can be thoroughly investigated using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. These methods provide unparalleled insight into the molecule's connectivity, the electronic environment of the selenium atoms, and its conformational dynamics.

Multi-Dimensional ¹H and ¹³C NMR for Structural Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of 1,2-Di(pyridin-4-yl)diselane. Due to the molecule's symmetry (C₂ point group), a simplified set of signals is expected for the pyridyl rings. Each ring should exhibit two distinct proton environments and three unique carbon environments.

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region, corresponding to the protons ortho (Hα) and meta (Hβ) to the carbon atom attached to the selenium. These signals would appear as doublets due to coupling with their adjacent protons. The ¹³C NMR spectrum is expected to display three signals for the pyridyl carbons: one for the carbon atom directly bonded to selenium (Cγ), and two for the other protonated carbons (Cα and Cβ).

To unambiguously assign these resonances, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: Would confirm the coupling between the Hα and Hβ protons within the same spin system.

HSQC: Would correlate the Hα and Hβ proton signals to their directly attached Cα and Cβ carbons, respectively.

HMBC: Would reveal long-range correlations, for instance, from the Hα protons to the Cγ carbon, confirming the connectivity across the C-Se bond.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Hα (ortho to N) | ~8.5 - 8.7 | d | ~5-6 |

| ¹H | Hβ (meta to N) | ~7.5 - 7.7 | d | ~5-6 |

| ¹³C | Cα (CH) | ~150 | - | - |

| ¹³C | Cβ (CH) | ~122 | - | - |

| ¹³C | Cγ (C-Se) | ~145-155 | - | - |

⁷⁷Se NMR Spectroscopy for Selenium Environment Assessment

⁷⁷Se NMR spectroscopy is a powerful technique for directly probing the selenium atoms. The ⁷⁷Se nucleus is NMR-active (spin I = 1/2, natural abundance 7.63%), and its chemical shift is highly sensitive to the electronic environment. For diaryl diselenides, the ⁷⁷Se chemical shifts typically appear in a well-defined region of the spectrum.

The chemical shift provides direct evidence for the presence of the Se-Se bond. For the analogous compound 2,2'-dipyridyl diselenide, the ⁷⁷Se chemical shift has been reported at δ 447.5 ppm (relative to (CH₃)₂Se). rsc.org A similar value would be expected for 1,2-Di(pyridin-4-yl)diselane. The position of the nitrogen atom in the pyridine (B92270) ring (para vs. ortho) is expected to induce some change in the electronic density at the selenium atom, which would be reflected in the precise chemical shift. For para-substituted diaryl diselenides, electron-withdrawing groups generally cause a downfield shift in the ⁷⁷Se resonance. nih.gov The ⁷⁷Se NMR spectrum of 1,2-Di(pyridin-4-yl)diselane should exhibit a single, sharp resonance, consistent with the two chemically equivalent selenium atoms in the molecule. The value of this chemical shift is also sensitive to the solvent used. rsc.org

| Compound | Solvent | ⁷⁷Se Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2,2'-Dipyridyl diselenide | CDCl₃ | 447.5 | rsc.org |

| Diphenyl diselenide | DMSO-d₆ | ~460 | nih.gov |

| 1,2-Di(pyridin-4-yl)diselane (Predicted) | CDCl₃ | ~450 - 470 | - |

Dynamic NMR Studies for Conformational Exchange

Like other diaryl diselenides, 1,2-Di(pyridin-4-yl)diselane is not a planar molecule. The preferred conformation involves a significant C-Se-Se-C dihedral angle, typically around 80-90°, which minimizes lone pair repulsion on the adjacent selenium atoms. Rotation around the Se-Se single bond is a key dynamic process that can be studied by variable-temperature (VT) NMR spectroscopy. nih.gov

This rotation interconverts two equivalent enantiomeric conformers. While this process is typically fast on the NMR timescale at room temperature, it can be slowed at lower temperatures. If the energy barrier to rotation is sufficiently high, cooling the sample could lead to the decoalescence of NMR signals. For example, the two Hα protons (or Cα carbons) on one pyridyl ring are diastereotopic with respect to the other ring in a fixed, non-planar conformation. If the Se-Se bond rotation were slow enough, these could theoretically give rise to separate signals.

More commonly, the effects of this dynamic process are observed in ⁷⁷Se NMR. The chemical shift of selenium in diselenides has been shown to have a notable temperature dependence, which is attributed to the sampling of different twisted conformers as the temperature changes. nih.govacs.org VT ⁷⁷Se NMR studies on 1,2-Di(pyridin-4-yl)diselane would be expected to show a linear downfield shift of the resonance with increasing temperature, as higher energy conformations become more populated. nih.gov The rate of this conformational exchange can be quantified using techniques like 2D Exchange Spectroscopy (EXSY) or by analyzing the line-shape changes in the 1D spectra as a function of temperature. libretexts.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

The electronic properties and excited-state behavior of 1,2-Di(pyridin-4-yl)diselane can be characterized by UV-Vis absorption and photoluminescence spectroscopy. These techniques provide information about the electronic transitions within the molecule and the fate of the excited states.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of 1,2-Di(pyridin-4-yl)diselane is expected to be a composite of transitions originating from the pyridine rings and the diselenide moiety.

Pyridine Transitions: The pyridine rings will give rise to intense π → π* transitions, typically observed at shorter wavelengths (e.g., below 280 nm for 2,2'-dipyridyl). researchgate.net These correspond to electronic excitations within the aromatic system.

Diselenide Transition: A characteristic feature of dialkyl and diaryl diselenides is a broad, lower-energy absorption band in the near-UV region. This band is generally assigned to an n → σ* transition, involving the excitation of an electron from a non-bonding lone pair orbital on a selenium atom to an antibonding σ* orbital of the Se-Se bond. For a terpyridine derivative containing a diselenide unit, this absorption was observed around 308 nm. This transition is formally forbidden by symmetry but gains intensity through vibronic coupling. Its energy is sensitive to the C-Se-Se-C dihedral angle, as the overlap between the non-bonding orbitals depends on this angle.

The degree of electronic conjugation between the two pyridine rings through the diselenide bridge is expected to be minimal. The selenium lone pairs are largely orthogonal to the π-systems of the aromatic rings, thus limiting electronic communication. Therefore, the spectrum is likely to resemble a superposition of the absorptions of two independent pyridylseleno moieties, with the addition of the characteristic Se-Se transition.

| Transition Type | Origin | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| π → π | Pyridine Ring | < 280 | High (>10,000) |

| n → σ | Se-Se Bond | ~300 - 330 | Low to Medium (~300 - 1,000) |

Photoluminescence Studies and Excited State Dynamics

Organoselenium compounds, particularly diselenides, are generally found to be non-fluorescent or very weakly fluorescent at room temperature in solution. Several factors contribute to the efficient quenching of luminescence:

The Heavy-Atom Effect: The presence of the relatively heavy selenium atoms enhances the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process effectively depopulates the S₁ state, quenching fluorescence in favor of triplet state formation. mdpi.com

Weak Se-Se Bond: The diselenide bond is relatively weak (bond dissociation energy ~170-190 kJ/mol). Photochemical cleavage of the Se-Se bond to form selenyl radicals (Py-Se•) is a common and efficient deactivation pathway for the excited state, particularly upon excitation into the n → σ* band. rsc.org

Conformational Flexibility: Rotation around the Se-Se and C-Se bonds in the excited state can provide an efficient non-radiative decay channel, dissipating the excitation energy as heat.

Consequently, it is highly probable that 1,2-Di(pyridin-4-yl)diselane will not exhibit significant fluorescence in solution at ambient temperatures. Any potential emission would more likely be phosphorescence from the T₁ state, which might be observable at low temperatures (e.g., 77 K) in a rigid matrix, where non-radiative decay pathways like bond rotation and cleavage are suppressed. The study of excited-state dynamics using transient absorption spectroscopy could provide further insights into the rapid decay processes, such as the timescale for Se-Se bond cleavage and the nature of the resulting transient species.

Computational and Theoretical Investigations of 1,2 Di Pyridin 4 Yl Diselane

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 1,2-di(pyridin-4-yl)diselane.

Geometric optimization calculations are performed to identify the most stable three-dimensional conformation of the molecule. For diaryl diselenides, a key structural feature is the dihedral angle between the two aromatic rings connected by the diselenide bridge. Theoretical calculations on analogous compounds, such as diphenyl diselenide, show that these molecules typically adopt a skewed or gauche conformation. rsc.orgrsc.orgresearchgate.net This is characterized by a C-Se-Se-C dihedral angle of approximately 90°, which minimizes steric hindrance and optimizes electronic interactions. rsc.orgrsc.orgresearchgate.net The bond lengths and angles within the pyridyl rings are predicted to be similar to those of pyridine (B92270), with minor deviations due to the selenium substituent.

Vibrational frequency analysis is used to predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For 1,2-di(pyridin-4-yl)diselane, the Se-Se stretching vibration is a particularly important diagnostic marker. In related diselenide compounds, this mode gives rise to a strong band in the Raman spectrum, typically observed in the range of 280-300 cm⁻¹. researchgate.net Other characteristic frequencies include the C-Se stretching modes and various vibrations associated with the aromatic pyridyl rings.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|

| Se-Se Stretch | 280 - 300 |

| C-Se Stretch | 550 - 650 |

| Pyridyl Ring Breathing | 990 - 1010 |

| Aromatic C-H Stretch | 3000 - 3100 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. irjweb.com For 1,2-di(pyridin-4-yl)diselane, the HOMO is expected to be primarily localized on the electron-rich diselenide bridge, specifically involving the lone pair electrons of the selenium atoms. The LUMO, conversely, is anticipated to be distributed across the π-antibonding system of the electron-accepting pyridyl rings. This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems and influences the molecule's electronic transitions. The HOMO-LUMO gap for analogous aromatic diselenides like diphenyl diselenide has been calculated to be approximately 5.20 eV, providing a reasonable estimate for the title compound. sciforum.net

| Parameter | Description | Estimated Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.3 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.2 |

An electrostatic potential (ESP) map illustrates the charge distribution across the molecular surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For 1,2-di(pyridin-4-yl)diselane, the ESP map is expected to show regions of negative potential (electron-rich) concentrated around the electronegative nitrogen atoms of the pyridyl rings and, to a lesser extent, over the selenium atoms due to their lone pairs. Regions of positive potential (electron-poor) would be located on the hydrogen atoms of the pyridyl rings. This charge distribution profile is crucial for understanding non-covalent interactions, such as hydrogen bonding and π-stacking, with other molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that is inaccessible to static DFT calculations.

The primary sources of flexibility in 1,2-di(pyridin-4-yl)diselane are the rotations around the C-Se and Se-Se single bonds. MD simulations can explore the conformational landscape of the molecule by simulating these rotations. nih.gov The rotation around the Se-Se bond, which interconverts different gauche forms, is of particular interest. Computational studies on similar molecules like biphenyl (B1667301) have shown that MD can be used to estimate the energy barriers for such rotational motions. aps.org These simulations reveal the relative populations of different conformers at a given temperature and the timescales of their interconversion, which are fundamental to the molecule's dynamic behavior and its ability to interact with biological targets or other materials.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations that explicitly include solvent molecules are essential for capturing these effects. mdpi.com For 1,2-di(pyridin-4-yl)diselane, the polarity of the solvent is expected to play a crucial role. In polar protic solvents like water or ethanol, the nitrogen atoms of the pyridyl rings can act as hydrogen bond acceptors, forming strong interactions with solvent molecules. nih.gov These interactions can stabilize certain conformations over others and alter the molecule's electronic properties. MD simulations can quantify the strength and lifetime of these hydrogen bonds and predict how the molecule's average structure and flexibility change in different solvents, providing a more realistic model of its behavior in solution. mdpi.comnih.gov

Mechanistic Prediction of Reactivity and Reaction Pathways

There is no available research detailing the mechanistic prediction of reactivity or reaction pathways for 1,2-Di(pyridin-4-yl)diselane through computational methods.

Transition State Analysis for Key Transformations

No studies reporting transition state analysis for key chemical transformations involving 1,2-Di(pyridin-4-yl)diselane have been found. Such analyses would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products, providing crucial insights into reaction kinetics and mechanisms. However, this information is not available for this specific molecule.

Investigation of Radical Intermediates and Spin Density Distributions

There is no published research that investigates the formation of radical intermediates from 1,2-Di(pyridin-4-yl)diselane or analyzes their spin density distributions. This type of study is essential for understanding radical-mediated reactions, and the lack of data prevents a discussion on the stability and reactivity of any potential radical species derived from this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling

No QSAR models have been developed specifically for 1,2-Di(pyridin-4-yl)diselane in the context of its biological activity. QSAR studies are contingent on having a dataset of structurally related compounds with measured biological activities, which does not appear to exist for this particular diselenide.

Reactivity and Chemical Transformations Involving 1,2 Di Pyridin 4 Yl Diselane

Redox Chemistry of the Diselenide Linkage

The diselenide bond is the most reactive site in 1,2-di(pyridin-4-yl)diselane, readily undergoing both oxidation and reduction, which cleaves the Se-Se bond and forms the basis for its synthetic utility and potential biological activity.

The selenium atoms in 1,2-di(pyridin-4-yl)diselane exist in a formal oxidation state of -1. Oxidation of diaryl diselenides can lead to a variety of selenium-containing functional groups, with selenoxides being a common outcome. While specific studies on the oxidation of 1,2-di(pyridin-4-yl)diselane are not extensively documented, the reactivity can be inferred from related structures, such as bis(pyridin-2-yl)diselane. The oxidation of 1,2-dichalcogenins is known to produce the corresponding 1-oxides researchgate.net.

Oxidizing agents like hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or ozone are typically employed for the synthesis of selenoxides from diselenides. The reaction proceeds through the nucleophilic attack of the selenium atom on the oxidant. In the case of 1,2-di(pyridin-4-yl)diselane, this would likely result in the formation of the corresponding selenoxide, which may exist in equilibrium with its hydrated form, a selenoxide dihydrate.

Furthermore, reactions with halogens such as iodine (I₂) and bromine (Br₂) can lead to oxidative addition across the Se-Se bond. For instance, the reaction of bis(pyridin-2-yl)diselane with I₂ and Br₂ has been studied, yielding complex polyiodide networks or dibromide species, respectively. These reactions highlight the susceptibility of the diselenide bond to oxidative cleavage.

A summary of potential oxidation reactions is presented below:

| Oxidizing Agent | Potential Product |

| H₂O₂ / mCPBA | Pyridin-4-ylselenoxide |

| I₂ / Br₂ | Oxidative addition products |

The reduction of the diselenide bond in 1,2-di(pyridin-4-yl)diselane is a fundamental transformation that yields the corresponding selenol, pyridine-4-selenol. This reduction is a key step in many synthetic applications of diselenides, as the resulting selenolates are potent nucleophiles.

A common and efficient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) semanticscholar.orgorientjchem.orgresearchgate.net. The reaction involves the nucleophilic attack of a hydride from NaBH₄ on one of the selenium atoms, leading to the cleavage of the Se-Se bond and, after workup, the formation of two equivalents of pyridine-4-selenol. The in situ generation of sodium diselenide from selenium powder and sodium borohydride is a related process that underscores the utility of this reducing agent in selenium chemistry researchgate.netmdpi.com.

The generated pyridine-4-selenol, or more commonly its conjugate base, the selenolate, can then be used in a variety of subsequent reactions.

Table of Reducing Agents and Products:

| Reducing Agent | Product |

| Sodium borohydride (NaBH₄) | Pyridine-4-selenol |

| Dithiothreitol (DTT) | Pyridine-4-selenol |

| Hydrazine (N₂H₄) | Pyridine-4-selenol |

Chalcogen-Atom Exchange and Functionalization Reactions

Beyond simple redox reactions, the selenium atoms and the pyridyl rings of 1,2-di(pyridin-4-yl)diselane can undergo a range of functionalization reactions.

The selenium atoms in 1,2-di(pyridin-4-yl)diselane can act as electrophilic centers, particularly after activation. For instance, in the presence of an oxidizing agent, the diselenide can be cleaved to generate a selenyl cation equivalent, which can then be trapped by a nucleophile.

A notable application of this reactivity is in C-Se bond formation reactions. For example, various diselenides, including the analogous 1,2-di(pyridin-2-yl)diselane, have been successfully employed in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones nih.gov. This suggests that 1,2-di(pyridin-4-yl)diselane could similarly serve as a source of an electrophilic selenium species for the selenylation of various nucleophilic substrates.

The pyridine (B92270) rings in 1,2-di(pyridin-4-yl)diselane possess distinct reactive sites. The nitrogen atom is nucleophilic and can be protonated or alkylated to form pyridinium salts. This modification can significantly alter the electronic properties of the molecule and can be a precursor for further transformations. The reduction of pyridinium salts to tetrahydropyridines is a well-established reaction, often carried out with reducing agents like sodium borohydride semanticscholar.org.

The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The directing effect of the diselenide group and the nitrogen atom would influence the position of substitution. Conversely, nucleophilic aromatic substitution can occur, particularly at the positions ortho and para to the nitrogen atom, especially if a good leaving group is present or if the ring is activated by N-oxidation. Recent strategies for the meta-selective C-H functionalization of pyridines often involve a temporary dearomatization, which renders the β-carbon nucleophilic nih.gov.

Cyclization Reactions Mediated by 1,2-Di(pyridin-4-yl)diselane

While direct evidence of 1,2-di(pyridin-4-yl)diselane mediating cyclization reactions is limited, its chemical properties suggest potential applications in this area. The cleavage of the diselenide bond to generate a reactive selenium species is a common strategy in selenium-mediated cyclizations.

For instance, electrophilic selenium species generated from diselenides can trigger cyclization of unsaturated substrates, such as alkenes and alkynes, bearing a suitably positioned nucleophile. This process, known as seleno-cyclization, is a powerful tool for the synthesis of various heterocyclic compounds. Given the ability of 1,2-di(pyridin-4-yl)diselane to act as an electrophilic selenium source, it could potentially be employed in such cyclization reactions.

Furthermore, the pyridyl moieties themselves can be involved in cyclization processes. Pyridinium ylides, which could be formed from the corresponding pyridinium salts, are known to participate in various cycloaddition reactions to construct more complex heterocyclic systems mdpi.comresearchgate.net.

Heterocycle Formation and Functionalization Using the Diselane

Based on a thorough review of available scientific literature, there is currently no specific information regarding the use of 1,2-di(pyridin-4-yl)diselane for the formation or functionalization of heterocycles. Consequently, no data tables or detailed research findings on this specific application can be provided.

Coordination Chemistry and Metal Complexation of 1,2 Di Pyridin 4 Yl Diselane

1,2-Di(pyridin-4-yl)diselane as a Versatile Ligand

Binding Modes to Transition Metals (e.g., N-donor, Se-donor, bridging)

The coordination of 1,2-Di(pyridin-4-yl)diselane to transition metals can occur through several distinct modes, largely dictated by the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

N-donor Coordination: The most common binding mode involves the nitrogen atoms of the pyridyl groups. Each nitrogen atom can coordinate to a metal center, acting as a monodentate ligand. In this mode, the diselenide bridge remains intact and may or may not be involved in further coordination.

Se-donor Coordination: The selenium atoms can also act as donor sites. This can occur in a monodentate fashion, with one selenium atom coordinating to a metal, or in a bidentate fashion, where both selenium atoms of the diselenide bridge coordinate to the same or different metal centers. The Se-Se bond might also undergo cleavage upon coordination, leading to the formation of pyridyl-4-selenolate ligands.

Bridging Coordination: The linear and ditopic nature of the 1,2-Di(pyridin-4-yl)diselane molecule makes it an excellent candidate for a bridging ligand. It can link two metal centers through its two pyridyl nitrogen atoms, forming a one-dimensional chain or a larger network structure. Bridging can also occur through the selenium atoms or a combination of N- and Se-donors.

Formation of Mononuclear and Polynuclear Metal Complexes

The versatility in binding modes allows 1,2-Di(pyridin-4-yl)diselane to participate in the formation of both mononuclear and polynuclear metal complexes.

Mononuclear Complexes: In the presence of a single metal ion, the ligand can coordinate in a chelating fashion, although this is more sterically favored for the 2-pyridyl isomer. More commonly, two or more 1,2-di(pyridin-4-yl)diselane ligands can coordinate to a single metal center through their nitrogen atoms.

Polynuclear Complexes: The bridging capability of the ligand is key to the formation of polynuclear structures. Dinuclear complexes can be formed where the ligand spans two metal centers. Further extension can lead to the assembly of larger clusters or infinite one-, two-, or three-dimensional coordination polymers.

Synthesis and Characterization of Metal-1,2-Di(pyridin-4-yl)diselane Complexes

The synthesis of metal complexes with 1,2-Di(pyridin-4-yl)diselane typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to elucidate their structure and properties.

Crystallographic and Spectroscopic Analysis of Metal-Ligand Interactions

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes. It provides detailed information on bond lengths, bond angles, coordination geometry around the metal center, and the specific binding mode of the ligand.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine (B92270) ring upon coordination can be observed in the IR spectrum, confirming the involvement of the nitrogen atom in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide insights into the ligand's environment in solution. Changes in the chemical shifts of the pyridyl protons and carbons upon complexation are indicative of metal-ligand interaction. 77Se NMR can be particularly useful for probing the electronic environment of the selenium atoms and detecting any changes upon coordination or Se-Se bond cleavage.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand.

Influence of Metal Center on Ligand Conformation and Redox State

The choice of the transition metal can have a significant impact on the resulting complex.

Redox State: The diselenide bond is known to be redox-active. Interaction with a redox-active metal center can lead to the reduction of the Se-Se bond, resulting in the formation of two selenolate anions which can then coordinate to the metal. The electrochemical properties of the complexes can be studied using techniques like cyclic voltammetry to understand these redox processes.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Designing Extended Architectures with 1,2-Di(pyridin-4-yl)diselane Linkers

The self-assembly of metal ions and organic linkers is a cornerstone of crystal engineering, allowing for the design of crystalline materials with predictable topologies and properties. ub.edunih.gov Ligands like 1,2-di(pyridin-4-yl)diselane, with their divergent coordination sites, are instrumental in this bottom-up approach. Depending on the coordination geometry of the chosen metal ion, these linkers can give rise to a variety of network dimensionalities:

1D Architectures: When combined with metal ions that have two available coordination sites in a linear or bent geometry, the ligand can form simple one-dimensional (1D) zigzag or linear chains. ub.edunih.gov

2D and 3D Architectures: The use of metal ions or secondary building units (SBUs) with three or more coordination sites in planar or tetrahedral geometries can lead to the formation of two-dimensional (2D) sheets or complex three-dimensional (3D) frameworks. acs.org The final structure is heavily influenced by factors such as the metal-to-ligand ratio, solvent, and the presence of counter-anions. researchgate.net

The geometry of the 1,2-di(pyridin-4-yl)diselane linker itself is a critical design element. Unlike the rigid, planar structure of 4,4'-bipyridine, the diselenide bridge introduces specific structural features, including the C-Se-Se and Se-Se-C bond angles and the C-Se-Se-C dihedral angle. These parameters dictate the precise distance and orientation between the pyridyl nitrogen donors, influencing the topology of the resulting coordination polymer.

| Linker | Bridging Group | Approx. N-N Distance (Å) | Key Structural Feature |

|---|---|---|---|

| 4,4'-Bipyridine | Direct Bond | ~7.0 | Rigid, Planar |

| 1,2-Di(pyridin-4-yl)ethane | -CH₂-CH₂- | ~9.8 | Flexible, Non-conjugated |

| (E)-1,2-Di(pyridin-4-yl)ethene | -CH=CH- | ~9.1 | Rigid, Conjugated |

| 1,2-Di(pyridin-4-yl)diselane | -Se-Se- | ~9.5 - 10.0 | Flexible, Redox-active |

Modulating Framework Structures and Properties Through Ligand Design

The diselenide bond in 1,2-di(pyridin-4-yl)diselane is not merely a structural spacer; it is a functional group with the potential for redox activity. latrobe.edu.au This introduces a powerful tool for modulating framework structures and properties post-synthesis. The Se-Se bond can be cleaved under certain reductive or oxidative conditions, which could lead to a controlled disassembly or structural transformation of the coordination polymer. This concept of using redox-active linkers to control material properties is a burgeoning area of MOF chemistry. nih.govnih.gov

Furthermore, the selenium atoms, with their lone pairs of electrons, could engage in secondary interactions or act as weak coordination sites in specific environments. This functionality provides an additional layer of control over the framework's structure and its interactions with guest molecules, beyond what is offered by "innocent" linkers like 4,4'-bipyridine. rsc.org The ability to introduce such redox-active and functionalizable atoms directly into the backbone of the framework linker is a key advantage for designing advanced materials. chemrxiv.org

Applications of Metal Complexes and Coordination Polymers

The unique combination of a dipyridyl structure and a redox-active diselenide bridge suggests that coordination polymers and metal complexes derived from 1,2-di(pyridin-4-yl)diselane could have significant applications in materials science and catalysis.

Precursors for Advanced Inorganic Materials

Coordination polymers are increasingly recognized as ideal single-source precursors for the synthesis of well-defined inorganic materials at the nanoscale. arabjchem.orgmdpi.com Through controlled thermal decomposition, the organic ligands are removed, and the metal ions are converted into oxides, sulfides, or other desired phases. nih.gov

Complexes of 1,2-di(pyridin-4-yl)diselane are exceptionally well-suited for this purpose, acting as precursors for metal selenide (B1212193) materials. nih.govacs.org Metal selenides (e.g., CdSe, MoSe₂, Ag₂Se) are a critical class of semiconductors with applications in photovoltaics, photocatalysis, and electronics. researchgate.netacs.org Using a coordination polymer precursor offers several advantages:

Stoichiometric Control: The metal and selenium are pre-organized in a precise stoichiometric ratio within the framework.

Homogeneous Distribution: The atomic-level mixing of metal and selenium ensures the formation of a homogeneous final product.

Morphological Control: The morphology of the precursor crystal can, in some cases, template the morphology of the resulting inorganic material.

The thermal decomposition of a hypothetical M-[1,2-di(pyridin-4-yl)diselane] polymer would proceed by breaking down the organic framework at elevated temperatures, leaving behind the desired metal selenide material. nih.gov Various organoselenium compounds, including diselenides, have been successfully used as selenium sources for the synthesis of such advanced materials. researchgate.netacs.org

| Precursor Type | Target Material | Decomposition Product | Potential Application |

|---|---|---|---|

| Co-[1,2-di(pyridin-4-yl)diselane] Polymer | Cobalt Selenide (CoSe) | CoSe + volatile organics | Electrocatalysis, Batteries |

| Cd-[1,2-di(pyridin-4-yl)diselane] Polymer | Cadmium Selenide (CdSe) | CdSe + volatile organics | Quantum Dots, Photodetectors |

| Ag-[1,2-di(pyridin-4-yl)diselane] Polymer | Silver Selenide (Ag₂Se) | Ag₂Se + volatile organics | Thermoelectrics, Sensors |

Active Sites in Heterogeneous Systems

The incorporation of functional sites directly into the structure of a porous coordination polymer can create highly effective heterogeneous catalysts. The selenium atoms of the 1,2-di(pyridin-4-yl)diselane linker are prime candidates for such active sites. Research has shown that selenium-functionalized MOFs can exhibit remarkable catalytic activity, mimicking the function of natural enzymes like glutathione (B108866) peroxidase (GPx). researchgate.netxuslab.comsciopen.com This enzyme plays a crucial role in cellular redox homeostasis by catalyzing the reduction of hydroperoxides.

A framework built with 1,2-di(pyridin-4-yl)diselane linkers could potentially exhibit similar GPx-like activity, using the diselenide moiety as the catalytic center. researchgate.netdntb.gov.ua In such a system, the porous and crystalline nature of the MOF would provide a stable and accessible platform for the catalytic sites, overcoming issues of toxicity and low cycle efficiency sometimes seen with small-molecule selenium catalysts. sciopen.com The ability to create robust, solid-state catalysts with enzyme-like activity is a significant goal in materials chemistry, and selenium-containing linkers offer a promising pathway to achieving it.

Supramolecular Chemistry and Non Covalent Interactions of 1,2 Di Pyridin 4 Yl Diselane

Self-Assembly Processes Directed by Pyridyl and Diselenide Moieties

The self-assembly of 1,2-Di(pyridin-4-yl)diselane into ordered solid-state structures is a process guided by the specific non-covalent interactions facilitated by its molecular structure. The nitrogen atoms of the pyridyl rings act as hydrogen bond acceptors, while the aromatic rings themselves can engage in π-stacking. Furthermore, the selenium atoms of the diselenide bridge are capable of participating in chalcogen bonding.

In the solid state, the pyridyl nitrogen atoms of 1,2-Di(pyridin-4-yl)diselane are expected to act as primary acceptors for hydrogen bonds. These interactions would likely involve hydrogen atoms from neighboring molecules, such as the aromatic protons of the pyridyl rings (C-H···N interactions). While specific crystallographic data for 1,2-Di(pyridin-4-yl)diselane is not available, the nature of hydrogen bonds with selenium-containing compounds has been a subject of study. For instance, hydrogen bonds involving selenium can be of similar strength to those involving oxygen or sulfur, with electrostatic, polarization, charge transfer, and dispersion forces all playing a role.

The pyridyl rings of 1,2-Di(pyridin-4-yl)diselane are aromatic systems that can participate in π-stacking interactions. These interactions are crucial in the formation of extended supramolecular structures. The arrangement of the rings, whether face-to-face or offset, influences the stability and properties of the resulting assembly. The interplay between these π-stacking forces and other non-covalent interactions like hydrogen and chalcogen bonds determines the final crystal packing. Theoretical and experimental studies on related pyridyl-containing compounds have demonstrated the significance of π-π interactions in their solid-state organization.

Chalcogen bonding is a directional non-covalent interaction involving a region of positive electrostatic potential (a σ-hole) on a covalently bonded chalcogen atom (like selenium) and a nucleophilic region on an adjacent molecule. In 1,2-Di(pyridin-4-yl)diselane, the selenium atoms can act as chalcogen bond donors. These interactions are highly directional and can play a significant role in crystal engineering. The strength of chalcogen bonds increases with the polarizability of the chalcogen atom, making selenium a good candidate for forming stable interactions. Studies on related organoselenium compounds have shown the prevalence of Se···N and Se···π chalcogen bonds in their solid-state structures, which are crucial for their self-assembly. The energy of Se···π interactions in some systems has been estimated to be moderately strong.

Host-Guest Chemistry and Molecular Recognition

The structural and electronic features of 1,2-Di(pyridin-4-yl)diselane suggest its potential for use in host-guest chemistry, where it could act as a host for various guest molecules. The pyridyl and diselenide moieties can provide specific recognition sites for anions, cations, and neutral molecules.

The nitrogen atoms of the pyridyl groups in 1,2-Di(pyridin-4-yl)diselane can coordinate to metal cations, leading to the formation of coordination polymers or discrete metallosupramolecular assemblies. The diselenide linkage can also interact with metal centers. Furthermore, the σ-holes on the selenium atoms could potentially interact with anions, making the molecule a candidate for anion recognition and sensing.

Catalytic Applications and Mechanistic Exploration of 1,2 Di Pyridin 4 Yl Diselane

1,2-Di(pyridin-4-yl)diselane as an Organocatalyst

Organocatalysis by selenium compounds is an expanding field, often leveraging the redox properties of the selenium atom. However, specific studies on 1,2-Di(pyridin-4-yl)diselane as an organocatalyst are not present in the current body of scientific literature.

Role in Oxidative Transformations and Radical Chemistry

There are no available research findings that describe the role of 1,2-Di(pyridin-4-yl)diselane in mediating oxidative transformations or in radical chemistry. While other diselenides are known to participate in such reactions, often involving the homolytic cleavage of the Se-Se bond to form selenyl radicals, this specific behavior has not been reported for 1,2-Di(pyridin-4-yl)diselane.

Activation and Regeneration Mechanisms in Catalytic Cycles

In the absence of any documented catalytic activity for 1,2-Di(pyridin-4-yl)diselane, the mechanisms for its activation and regeneration within a catalytic cycle have not been investigated or proposed. Mechanistic studies are contingent on the discovery of a catalytic transformation in which the compound participates.

Pre-catalyst in Transition Metal-Mediated Catalysis

The pyridine (B92270) nitrogen atoms in 1,2-Di(pyridin-4-yl)diselane suggest its potential to act as a ligand for transition metals. However, its application as a pre-catalyst in metal-mediated reactions has not been documented.

Ligand Role in Homogeneous Catalytic Systems

There are no published studies that utilize 1,2-Di(pyridin-4-yl)diselane as a ligand in homogeneous catalytic systems. Consequently, no data is available regarding its coordination chemistry, the catalytic activity of its potential metal complexes, or its influence on the selectivity and efficiency of any catalytic reactions.

Immobilization for Heterogeneous Catalysis

The concept of immobilizing catalysts onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. However, no research has been published on the immobilization of 1,2-Di(pyridin-4-yl)diselane or its metal complexes for use in heterogeneous catalysis.

Catalytic Applications of 1,2-Di(pyridin-4-yl)diselane: A Review of Current Literature

An extensive review of current scientific literature reveals a notable absence of documented research on the specific catalytic applications of the chemical compound 1,2-Di(pyridin-4-yl)diselane . While the broader field of organoselenium chemistry has seen significant exploration of diselenides as catalysts in various organic transformations, this particular isomer has not been the subject of such investigations according to available data.

Efforts to find specific examples of 1,2-Di(pyridin-4-yl)diselane being utilized in catalytic transformations such as cyclization reactions, addition reactions, oxidative functionalization, oxidation-reduction reactions, or C-X bond formation have yielded no results. The scientific community has yet to publish findings that would allow for a detailed analysis or a mechanistic exploration of its catalytic activity in these areas.

It is important to distinguish 1,2-Di(pyridin-4-yl)diselane from its isomers, such as 1,2-di(pyridin-2-yl)diselane, for which some applications in organic synthesis have been reported. However, due to the specific structural arrangement of the pyridyl group in 1,2-Di(pyridin-4-yl)diselane, its chemical and catalytic properties are expected to be distinct. The electronic and steric environment of the diselenide bridge is significantly influenced by the position of the nitrogen atom in the pyridine ring, which in turn would dictate its reactivity and potential as a catalyst.

At present, the synthesis and characterization of various pyridyl diselenides are documented, often in the context of their coordination chemistry with metals or their potential biological activities. The focus of existing research on related compounds has been on aspects other than their direct catalytic use in the specific reaction classes outlined in the initial request.

Therefore, a comprehensive and scientifically accurate article on the catalytic applications and mechanistic exploration of 1,2-Di(pyridin-4-yl)diselane, as per the requested detailed outline, cannot be generated at this time due to the lack of primary research data in the field. Future research may yet uncover the catalytic potential of this specific compound, which would then enable a thorough discussion of its role in synthetic chemistry.

Exploration of Biological Chemistry and Mechanistic Interactions

Elucidation of Molecular Mechanisms of Interaction with Biomolecules

The biological activity of diselenides is often predicated on their ability to interact with endogenous thiol-containing molecules. The Se-Se bond is the reactive center of the molecule, susceptible to both reduction and oxidation, which underpins its mechanism of action at the molecular level.

A primary mechanism by which 1,2-di(pyridin-4-yl)diselane is thought to exert its effects is through the thiol-diselenide exchange with cysteine residues in proteins and enzymes. This reaction involves the cleavage of the diselenide bond (Se-Se) and the formation of a selenenyl sulfide (B99878) bond (Se-S).

The process can be represented by the following reactions:

Initial Interaction:

Protein-SH + Py-Se-Se-Py ⇌ Protein-S-Se-Py + Py-SeH

Further Reaction:

Protein-S-Se-Py + Protein-SH ⇌ Protein-S-S-Protein + Py-SeH

Here, "Protein-SH" represents a cysteine residue and "Py" represents the pyridin-4-yl group. The initial reaction forms a mixed selenenyl sulfide adduct and a selenol (Py-SeH). This interaction can alter the protein's structure and function. The reactivity of the diselenide is influenced by the electrophilicity of the selenium atoms, which is in turn affected by the electron-withdrawing nature of the pyridyl rings.

This interaction is analogous to the well-studied reactions of other diselenides, such as dipyridyl diselenide analogs, which are utilized as reactivity probes for characterizing the solvent environments of thiol groups in proteins. For instance, the reactivity of 2,2'-dipyridyl diselenide with thiolate ions is sensitive to the solvent dielectric constant, a property that can be exploited to probe the microenvironment of active site cysteines nih.gov. While direct studies on 1,2-di(pyridin-4-yl)diselane are limited, the fundamental chemistry of the diselenide bond suggests a similar mode of interaction.

The formation of a selenenyl sulfide bond can have significant consequences for protein function, including:

Inhibition of Enzyme Activity: If the targeted cysteine residue is part of an enzyme's active site, the formation of an Se-S bond can block substrate binding or catalysis.

Disruption of Protein Structure: Cysteine residues are often involved in forming disulfide bonds that stabilize protein tertiary and quaternary structures. Interaction with 1,2-di(pyridin-4-yl)diselane can interfere with this native disulfide bonding.

Alteration of Regulatory Functions: Many proteins use the redox state of specific cysteine residues as a regulatory switch. The modification of these cysteines by the diselenide can disrupt these regulatory mechanisms.

Organoselenium compounds are well-known for their ability to participate in redox cycling and modulate the levels of reactive oxygen species (ROS) within biological systems. Diselenides can act as both antioxidants, by catalyzing the reduction of hydroperoxides, and as pro-oxidants, by catalyzing the oxidation of thiols, leading to ROS generation.

The antioxidant activity is often described as glutathione (B108866) peroxidase (GPx)-like activity. In this catalytic cycle, the diselenide is reduced by thiols, such as glutathione (GSH), to form a selenol. The selenol then reduces hydroperoxides (ROOH) to the corresponding alcohol (ROH), regenerating the diselenide in the process.

Catalytic Cycle for Peroxide Reduction:

Py-Se-Se-Py + 2 GSH → 2 Py-SeH + GSSG

2 Py-SeH + ROOH → Py-Se-Se-Py + ROH + H₂O

Conversely, under certain conditions, the redox cycling of 1,2-di(pyridin-4-yl)diselane can lead to the production of ROS. The selenol intermediate can be auto-oxidized in the presence of molecular oxygen, generating superoxide (B77818) radicals (O₂⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂).

Pro-oxidant Activity:

Py-SeH + O₂ → Py-Se• + O₂⁻ + H⁺

2 Py-Se• → Py-Se-Se-Py

The balance between the antioxidant and pro-oxidant effects depends on various factors, including the specific organoselenium compound, the cellular redox environment, and the concentrations of thiols and ROS. A related compound, 2,2'-diselenobis(3-pyridinol) (DISPOL), has been shown to induce a reductive stress environment in lung cancer cells, leading to a decrease in basal ROS levels nih.govbohrium.com. This suggests that pyridyl diselenides can have complex effects on cellular redox homeostasis.

Influence on Biochemical Pathways at a Fundamental Level

By interacting with key proteins and modulating the cellular redox environment, 1,2-di(pyridin-4-yl)diselane has the potential to influence a variety of biochemical pathways.

The reactivity of 1,2-di(pyridin-4-yl)diselane towards cysteine residues makes it a potential inhibitor of enzymes that rely on a catalytic cysteine. Examples of such enzymes include:

Cysteine Proteases: These enzymes, such as caspases and cathepsins, have a cysteine residue in their active site that is essential for their proteolytic activity.

Protein Tyrosine Phosphatases (PTPs): The catalytic activity of PTPs is dependent on a critical cysteine residue that forms a phospho-cysteine intermediate.

Redox-Regulating Enzymes: Enzymes like thioredoxin reductase (TrxR), which itself is a selenoenzyme, and glutathione reductase (GR) contain reactive thiol or selenol groups and are potential targets.

The inhibition mechanism is likely to be covalent and irreversible or slowly reversible, depending on the stability of the formed Se-S bond. Molecular docking studies with the related compound 2,2'-diselenobis(3-pyridinol) have suggested putative interactions with and inhibition of glutathione-S-transferase (GST) and glutathione reductase (GR) nih.gov. While specific data for 1,2-di(pyridin-4-yl)diselane is not available, similar inhibitory actions against these and other thiol-dependent enzymes can be postulated.

Table 1: Potential Enzyme Targets for 1,2-Di(pyridin-4-yl)diselane and Putative Inhibition Mechanisms

| Enzyme Class | Example(s) | Putative Inhibition Mechanism | Consequence of Inhibition |

| Cysteine Proteases | Caspases, Cathepsins | Covalent modification of the active site cysteine. | Inhibition of apoptosis, disruption of protein turnover. |

| Protein Tyrosine Phosphatases | PTP1B, SHP-1 | Formation of a selenenyl sulfide adduct with the catalytic cysteine. | Alteration of cellular signaling pathways (e.g., insulin (B600854) signaling). |

| Redox-Regulating Enzymes | Thioredoxin Reductase, Glutathione Reductase | Interaction with active site thiol/selenol groups. | Disruption of cellular redox balance. |

By inhibiting key enzymes and altering the cellular redox state, 1,2-di(pyridin-4-yl)diselane can modulate various cellular signaling pathways. ROS, for instance, are not merely damaging agents but also act as second messengers in a multitude of signaling cascades.

Pathways Sensitive to Redox State:

Keap1-Nrf2 Pathway: This pathway is a major regulator of the antioxidant response. Cysteine residues in Keap1 are sensors of oxidative and electrophilic stress. Modification of these cysteines by 1,2-di(pyridin-4-yl)diselane could potentially activate the Nrf2-mediated transcription of antioxidant genes.

NF-κB Signaling: The activity of the transcription factor NF-κB is also regulated by the cellular redox status. Changes in ROS levels or direct modification of proteins in the NF-κB pathway could alter its activity, impacting inflammatory and immune responses.

MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades, such as the ERK, JNK, and p38 pathways, are known to be influenced by ROS. By modulating ROS levels, 1,2-di(pyridin-4-yl)diselane could indirectly affect these pathways, which are central to cell proliferation, differentiation, and apoptosis.

The induction of reductive stress by 2,2'-diselenobis(3-pyridinol) was shown to precede G1 cell cycle arrest and apoptosis, evidenced by decreased expression of cyclins D1 and E1 and elevation of p21 and apoptotic markers bohrium.com. This indicates that pyridyl diselenides can trigger programmed cell death through the modulation of cell cycle and apoptotic signaling.

Development of Mechanistic Probes and Tools for Biological Studies

The reactivity of the diselenide bond with thiols can be harnessed to develop chemical probes for studying biological systems. Dipyridyl disulfides, the sulfur analogs of dipyridyl diselenides, are widely used as reagents for quantifying thiols (Ellman's reagent is a classic example) and as probes for studying the reactivity and microenvironment of cysteine residues in proteins nih.gov.

Given their similar reactivity, dipyridyl diselenides like 1,2-di(pyridin-4-yl)diselane could also be developed as mechanistic probes. For example, 2,2'-dipyridyl diselenide has been used as a chemoselective tool for cysteine deprotection and disulfide bond formation in peptide synthesis nih.gov. This highlights the potential for using such compounds to manipulate and study protein structure and function.

Potential applications of 1,2-di(pyridin-4-yl)diselane as a mechanistic probe include:

Probing the Accessibility and Reactivity of Cysteine Residues: By monitoring the reaction rate with a protein, one could gain insights into the local environment of specific cysteine residues.

Fluorescent Probes: By attaching a fluorophore to the pyridyl ring, it might be possible to develop probes that signal the presence of thiols or changes in the redox environment through a change in fluorescence.

Affinity-Based Probes: The diselenide could be incorporated into more complex molecules to target specific proteins or cellular locations, allowing for the selective labeling and study of protein function in situ.

Advanced Materials Science Applications Derived from 1,2 Di Pyridin 4 Yl Diselane

Precursors for Functional Nanomaterials

Synthesis of Selenium Nanoparticles and Quantum Dots

No research was found detailing the use of 1,2-Di(pyridin-4-yl)diselane as a precursor for the synthesis of selenium nanoparticles or quantum dots.

Integration into Polymer and Composite Materials

No information was available regarding the integration of 1,2-Di(pyridin-4-yl)diselane into polymer or composite materials.

Applications in Optoelectronic Devices and Sensors

Photoswitching and Photochromic Properties

The search did not yield any studies on the photoswitching or photochromic properties of 1,2-Di(pyridin-4-yl)diselane.

Electrochemical Sensing Mechanisms

No literature was found on the application of 1,2-Di(pyridin-4-yl)diselane in electrochemical sensing.

Role in Smart Materials and Responsive Systems

There is no available research on the role of 1,2-Di(pyridin-4-yl)diselane in the development of smart materials or responsive systems.

Future Research Directions and Concluding Perspectives

Emerging Trends in Pyridyl Chalcogen Chemistry

The chemistry of pyridyl chalcogens is currently experiencing a surge of interest, moving beyond fundamental synthesis to explore sophisticated applications. Several key trends are shaping the future of this field, providing a context for the potential development of 1,2-di(pyridin-4-yl)diselane.

Biologically Active Agents: A significant trend is the exploration of pyridyl selenium compounds as therapeutic agents. nih.gov Researchers are increasingly designing and synthesizing organoselenium compounds for a range of biological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory therapies. nih.gov Diselenides containing pyridyl rings, for example, have shown potential as inhibitors of enzymes like acetylcholinesterase, suggesting applications in neurodegenerative diseases. researchgate.net The focus is shifting from general antioxidant properties to more targeted biological activities. nih.govnih.gov

Stimuli-Responsive Materials: The diselenide bond's sensitivity to redox environments is a property of growing interest. mdpi.com This has led to the development of "smart" materials and drug delivery systems that can release their payload in specific cellular environments, such as the highly reducing conditions found within tumor cells. mdpi.comthno.org This redox-responsiveness, coupled with the pyridyl group's properties, is a major avenue of current research.

Supramolecular Chemistry and Crystal Engineering: The ability of the pyridyl nitrogen to participate in hydrogen bonding and coordination chemistry is being exploited to build complex supramolecular structures. An emerging area of focus is the study of non-covalent interactions, including chalcogen bonding, where the selenium atom acts as a Lewis acid. acs.org Understanding and utilizing these weak interactions are critical for designing new materials with specific structural and electronic properties. acs.org

Catalysis: Organoselenium compounds, including diaryl diselenides, are being increasingly utilized as catalysts in a variety of organic transformations. nih.gov Their ability to mediate redox reactions under mild conditions makes them attractive for developing new, efficient synthetic methodologies. The pyridyl moiety can further influence catalytic activity by coordinating to metal centers or by altering the electronic properties of the selenium atom.

Potential for Integration into Multifunctional Systems